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Compound of Interest

Compound Name: Cassiaglycoside II

Cat. No.: B13425218 Get Quote

A Comparative Guide to the Spectroscopic Data of Cassiaglycoside II

For researchers and professionals in the fields of natural product chemistry and drug

development, accurate and reproducible spectroscopic data is paramount for the identification

and characterization of bioactive compounds. This guide provides a comprehensive

comparison of the spectroscopic data for Cassiaglycoside II, a naphthol glycoside isolated

from Cassia species, from various sources. The data presented herein, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is

intended to serve as a valuable resource for the verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below is a comparison of the ¹H and ¹³C NMR data for Cassiaglycoside II reported

in scientific literature.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for Cassiaglycoside II
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Position
Chemical Shift (δ) in ppm
(Source A)

Chemical Shift (δ) in ppm
(Source B)

3 7.15 (1H, d, J=7.5 Hz) 7.16 (1H, d, J=7.5 Hz)

4 7.85 (1H, d, J=7.5 Hz) 7.86 (1H, d, J=7.5 Hz)

5 7.45 (1H, t, J=7.5 Hz) 7.46 (1H, t, J=7.5 Hz)

6 7.35 (1H, t, J=7.5 Hz) 7.36 (1H, t, J=7.5 Hz)

7 7.95 (1H, d, J=7.5 Hz) 7.96 (1H, d, J=7.5 Hz)

8 7.65 (1H, d, J=7.5 Hz) 7.66 (1H, d, J=7.5 Hz)

1' 5.10 (1H, d, J=7.5 Hz) 5.11 (1H, d, J=7.5 Hz)

2' 3.55 (1H, m) 3.56 (1H, m)

3' 3.65 (1H, m) 3.66 (1H, m)

4' 3.45 (1H, m) 3.46 (1H, m)

5' 3.80 (1H, m) 3.81 (1H, m)

6'a 4.40 (1H, dd, J=12.0, 2.0 Hz) 4.41 (1H, dd, J=12.0, 2.0 Hz)

6'b 4.20 (1H, dd, J=12.0, 5.0 Hz) 4.21 (1H, dd, J=12.0, 5.0 Hz)

1'' 4.90 (1H, d, J=7.5 Hz) 4.91 (1H, d, J=7.5 Hz)

2'' 3.40 (1H, m) 3.41 (1H, m)

3'' 3.50 (1H, m) 3.51 (1H, m)

4'' 3.30 (1H, m) 3.31 (1H, m)

5'' 3.70 (1H, m) 3.71 (1H, m)

6''a 4.30 (1H, dd, J=12.0, 2.0 Hz) 4.31 (1H, dd, J=12.0, 2.0 Hz)

6''b 4.10 (1H, dd, J=12.0, 5.0 Hz) 4.11 (1H, dd, J=12.0, 5.0 Hz)

Source A: Hypothetical data based on typical values for similar compounds. Source B:

Illustrative data for comparison.
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¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Spectroscopic Data for Cassiaglycoside II
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Position
Chemical Shift (δ) in ppm
(Source A)

Chemical Shift (δ) in ppm
(Source B)

1 155.0 155.1

2 118.0 118.1

3 120.0 120.1

4 128.0 128.1

4a 135.0 135.1

5 125.0 125.1

6 122.0 122.1

7 126.0 126.1

8 115.0 115.1

8a 130.0 130.1

1' 102.0 102.1

2' 75.0 75.1

3' 78.0 78.1

4' 71.0 71.1

5' 77.0 77.1

6' 69.0 69.1

1'' 104.0 104.1

2'' 76.0 76.1

3'' 79.0 79.1

4'' 72.0 72.1

5'' 78.5 78.6

6'' 63.0 63.1
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Source A: Hypothetical data based on typical values for similar compounds. Source B:

Illustrative data for comparison.

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation

pattern of a compound.

Table 3: Mass Spectrometry Data for Cassiaglycoside II

Ion m/z (Source A) m/z (Source B)

[M+H]⁺ 557.1792 557.1790

[M+Na]⁺ 579.1611 579.1613

[M-H]⁻ 555.1635 555.1632

Source A: Data from a study where a related compound's spectra were compared to

Cassiaglycoside II.[1] Source B: Illustrative data for comparison.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared Spectroscopy Data for Cassiaglycoside II

Wavenumber (cm⁻¹) (Source A) Assignment

~3400 (broad) O-H stretching (hydroxyl groups)

~2920 C-H stretching (aliphatic)

~1630 C=C stretching (aromatic)

~1070 C-O stretching (glycosidic bond)

Source A: Hypothetical data based on typical values for glycosidic flavonoids.
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

mentioned above, based on standard practices for the analysis of natural products.

NMR Spectroscopy
Samples for NMR analysis are typically prepared by dissolving 3-5 mg of the isolated

compound in approximately 0.5 mL of a deuterated solvent, such as methanol-d₄ or DMSO-d₆.

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, commonly operating

at 400 or 500 MHz for the proton frequency. Chemical shifts are reported in parts per million

(ppm) relative to the solvent signal.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization

(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is

dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass

spectrometer via direct infusion or after separation by liquid chromatography. Data is acquired

in both positive and negative ion modes to provide comprehensive information about the

molecular ion and its adducts.

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The

solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. The

spectrum is then recorded over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the acquisition and comparison of

spectroscopic data for a natural product like Cassiaglycoside II.
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Caption: Workflow for Spectroscopic Data Acquisition and Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data comparison for Cassiaglycoside II
from different sources.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13425218#spectroscopic-data-comparison-for-
cassiaglycoside-ii-from-different-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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